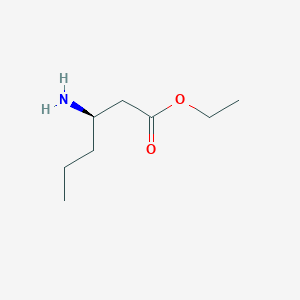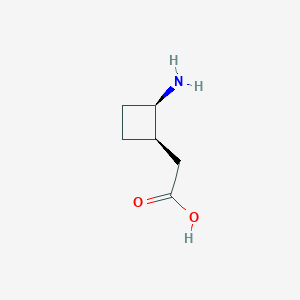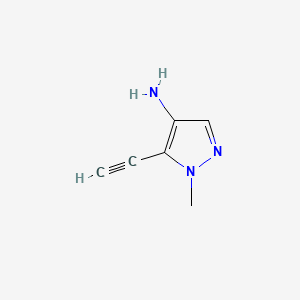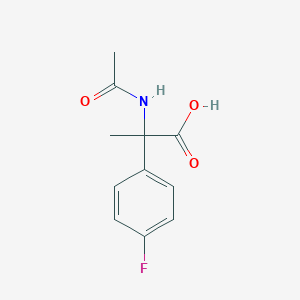
1,1-Difluoro-3,3-dimethylbutan-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Difluoro-3,3-dimethylbutan-2-amine hydrochloride is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of two fluorine atoms and a dimethylbutan-2-amine backbone, making it a subject of interest for synthetic chemists and researchers in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 1,1-difluoro-3,3-dimethylbutan-2-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the fluorination of a suitable precursor, followed by amination and subsequent hydrochloride salt formation. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .
Industrial production methods for this compound may involve large-scale fluorination and amination processes, utilizing advanced technologies and equipment to ensure efficiency and safety. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for the successful industrial synthesis of this compound .
Analyse Chemischer Reaktionen
1,1-Difluoro-3,3-dimethylbutan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used, and they can include a variety of fluorinated and non-fluorinated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Difluoro-3,3-dimethylbutan-2-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in various chemical research and industrial applications.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms, particularly in the context of fluorine-containing biomolecules.
Medicine: Researchers are exploring its potential as a pharmaceutical intermediate, with applications in drug discovery and development. Its fluorinated nature may enhance the pharmacokinetic properties of drug candidates.
Industry: The compound is used in the development of specialty chemicals and materials, including fluorinated polymers and surfactants.
Wirkmechanismus
The mechanism of action of 1,1-difluoro-3,3-dimethylbutan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets, such as enzymes and receptors. This can result in modulation of biochemical pathways and physiological effects, making it a valuable tool for studying molecular mechanisms and developing new therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
1,1-Difluoro-3,3-dimethylbutan-2-amine hydrochloride can be compared with other similar compounds, such as:
1,1,1-Trifluoro-3,3-dimethylbutan-2-amine hydrochloride: This compound has an additional fluorine atom, which can alter its chemical and biological properties.
4,4-Difluoro-3,3-dimethylbutan-2-amine hydrochloride:
The uniqueness of this compound lies in its specific fluorination pattern and the resulting effects on its chemical behavior and biological activity.
Eigenschaften
Molekularformel |
C6H14ClF2N |
|---|---|
Molekulargewicht |
173.63 g/mol |
IUPAC-Name |
1,1-difluoro-3,3-dimethylbutan-2-amine;hydrochloride |
InChI |
InChI=1S/C6H13F2N.ClH/c1-6(2,3)4(9)5(7)8;/h4-5H,9H2,1-3H3;1H |
InChI-Schlüssel |
LIKQRBHFLGVZJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(C(F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)cyclopropane-1-carboxylic acid](/img/structure/B13505584.png)
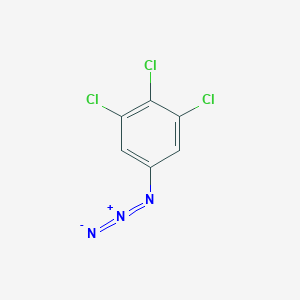
![2-[(tert-butoxy)carbonyl]-3-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13505595.png)


![2-Thia-6-azaspiro[3.5]nonane](/img/structure/B13505606.png)
![4,5-dihydro-2H-spiro[1,4-benzoxazepine-3,1'-cyclopropane] hydrochloride](/img/structure/B13505612.png)
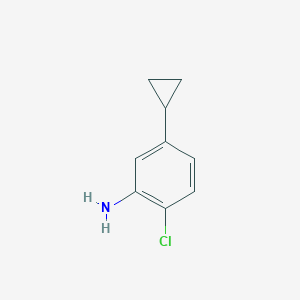
![Benzyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13505633.png)

